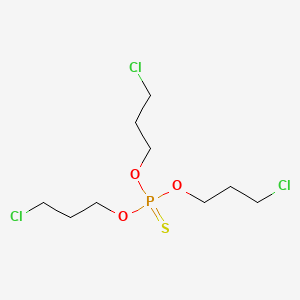

Tris(chloropropyl) thiophosphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52797-93-0 |

|---|---|

Molecular Formula |

C9H18Cl3O3PS |

Molecular Weight |

343.6 g/mol |

IUPAC Name |

tris(3-chloropropoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C9H18Cl3O3PS/c10-4-1-7-13-16(17,14-8-2-5-11)15-9-3-6-12/h1-9H2 |

InChI Key |

XIXQYPDYOGTEEY-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=S)(OCCCCl)OCCCCl)CCl |

Origin of Product |

United States |

Synthesis and Industrial Production Pathways of Tris Chloropropyl Phosphate Tcpp

Established Industrial Synthesis Routes

The primary and most widely utilized industrial method for the synthesis of Tris(chloropropyl) phosphate (B84403) is through the chemical reaction of propylene (B89431) oxide with phosphoryl chloride. wikipedia.orgatamanchemicals.comatamanchemicals.com This process can be adapted for either batch or continuous production setups to meet manufacturing demands. atamanchemicals.comatamanchemicals.com

Reaction of Propylene Oxide with Phosphoryl Chloride

The fundamental chemistry of TCPP production involves the catalyzed addition of propylene oxide to phosphoryl chloride. atamanchemicals.comatamanchemicals.com In this reaction, the phosphoryl chloride molecule serves as the phosphate source, and three molecules of propylene oxide are added, resulting in the formation of the tris(chloropropyl) phosphate ester. The reaction is typically conducted in a closed reactor system.

The reaction of phosphoryl chloride with propylene oxide does not yield a single, pure compound but rather a mixture of isomers. The dominant isomer in the commercial product is tris(2-chloro-1-methylethyl) phosphate, which typically constitutes 50-85% of the mixture by weight. wikipedia.org

Catalytic Methodologies in Tris(chloropropyl) Phosphate Synthesis

To facilitate the reaction between propylene oxide and phosphoryl chloride at a commercially viable rate, catalysts are employed. atamanchemicals.com The choice of catalyst influences not only the reaction speed but also the post-synthesis purification requirements. Catalytic approaches are broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Catalysis Approaches

In many industrial processes for TCPP synthesis, homogeneous catalysts are utilized. These catalysts are soluble in the reaction mixture, ensuring uniform catalytic activity throughout the reactor. Commonly used homogeneous catalysts are Lewis acids, such as aluminum trichloride (AlCl₃) and titanium tetrachloride (TiCl₄). These catalysts are typically dissolved in the phosphoryl chloride before the addition of propylene oxide.

A significant drawback of using homogeneous catalysts is the necessity for their removal from the crude product. This is generally accomplished through an aqueous workup, where the crude TCPP is washed with water or alkaline solutions. google.com This step deactivates and removes the catalyst but can generate a significant volume of wastewater that requires treatment.

Heterogeneous Catalysis Development

To circumvent the challenges associated with the removal of homogeneous catalysts, research and development have focused on heterogeneous catalyst systems. These catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction medium. For TCPP synthesis, heterogeneous catalysts based on metal oxides have been investigated. google.com Examples of such catalysts include titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃). google.com

A key advantage of heterogeneous catalysis is the simplified separation of the catalyst from the reaction product. Since the catalyst is insoluble, it can be removed through physical processes like filtration, eliminating the need for costly and complex aqueous washing steps. google.com This not only streamlines the production process but also reduces the generation of aqueous waste. Furthermore, the use of heterogeneous catalysts can suppress the formation of acidic byproducts. google.com

Characterization of Synthetic Byproducts and Impurities

The synthesis of TCPP from propylene oxide and phosphoryl chloride inherently produces a mixture of isomers and other impurities. The technical-grade product is, therefore, not a single chemical entity but a well-defined mixture.

The main isomers present in commercial TCPP are:

Tris(2-chloro-1-methylethyl) phosphate: The primary and most abundant isomer.

Bis(1-chloro-2-propyl)-2-chloropropyl phosphate

Bis(2-chloropropyl)-1-chloro-2-propyl phosphate

Tris(2-chloropropyl) phosphate

| Compound | Typical Weight Percentage |

|---|---|

| Tris(2-chloro-1-methylethyl) phosphate | 50% - 85% |

| Bis(1-chloro-2-propyl)-2-chloropropyl phosphate | 15% - 40% |

| Bis(2-chloropropyl)-1-chloro-2-propyl phosphate | <15% |

| Tris(2-chloropropyl) phosphate | <1% |

Beyond these isomers, other impurities can be formed during the reaction. One notable impurity is referred to as "TCPP ether," the formation of which is linked to the presence of water in the reactants. google.com Other potential impurities include residual acidic compounds.

Process Optimization for Enhanced Purity and Yield

Several strategies are employed to optimize the synthesis of TCPP, with the primary goals of increasing the yield of the desired isomers and minimizing the formation of impurities.

| Water Content in Propylene Oxide (PPM) | Resulting TCPP Ether Content in Product (PPM) | Impact on Product Yield |

|---|---|---|

| >100 | >1000 | Standard Yield |

| <100 | <1000 | Enhanced Yield |

Following the reaction, the crude product undergoes a purification process. This typically involves washing and dehydration in a closed vessel to remove any residual catalyst and acidic impurities. atamanchemicals.comatamanchemicals.com The product is then filtered before packaging. These post-synthesis steps are crucial for achieving the desired purity and stability of the final TCPP product. The reaction temperature is also a key parameter to control, with typical ranges between 40-80°C. google.com

Analytical Techniques for Reaction Monitoring and Product Characterization

The analysis of Tris(chloropropyl) phosphate (TCPP) is critical for monitoring its synthesis, ensuring the quality of the final product, and studying its presence in various matrices. A range of analytical techniques are employed to characterize the isomeric mixture, quantify its purity, and detect trace impurities.

Gas Chromatography (GC) is a cornerstone technique for the analysis of TCPP. Due to its volatility and thermal stability, TCPP is well-suited for GC analysis. Different detectors can be coupled with GC for specific analytical goals:

Flame Photometric Detection (FPD): This method is highly sensitive for phosphorus-containing compounds. It is often used for quantifying TCPP in biological and environmental samples. A validated method for quantitating the main TCPP isomer in rodent plasma utilized GC-FPD, demonstrating good linearity and accuracy over a concentration range of 5–70 ng/mL. nih.govnih.gov The limit of detection was found to be approximately 0.9 ng/mL. nih.gov

Flame Ionization Detection (FID): GC-FID is frequently used for determining the purity of the TCPP technical product and the relative abundance of its isomers. nih.gov This method is effective for separating the different isomers and other related substances present in the commercial mixture. nih.gov Analyses of commercial TCPP lots have shown that the mixture typically contains four main TCPP peaks, which account for over 97% of the total product, with the primary isomer comprising 67-69% of the total peak area. nih.gov

Sample preparation is a crucial step before instrumental analysis. For biological samples like plasma, a common procedure involves protein precipitation using an acid, followed by liquid-liquid extraction with a solvent such as toluene to isolate the TCPP from the sample matrix. nih.govnih.gov

Other analytical parameters are also important for characterizing TCPP. Karl Fischer titration is used to determine the water content, which is typically very low in the final product (e.g., 0.038–0.039%). nih.gov The acid number and ester value are determined through titration to assess the amount of acidic impurities and the degree of esterification, respectively. nih.gov

These analytical methods are essential for process control during the industrial synthesis of TCPP, allowing manufacturers to monitor the reaction's progress and ensure the final product meets specific quality standards. They are also vital for research and regulatory purposes to understand the compound's behavior and concentration.

Interactive Data Table: Performance of GC-FPD Method for TCPP-1 Isomer Analysis in Plasma

| Parameter | Value | Reference |

| Analytical Range | 5–70 ng/mL | nih.govnih.gov |

| Linearity (r) | ≥ 0.99 | nih.govnih.gov |

| Inter-day Relative Error | ≤ ± –7.2% | nih.govnih.gov |

| Inter-batch Relative Standard Deviation | ≤ 27.5% | nih.govnih.gov |

| Lower Limit of Quantitation (LLOQ) | ~5 ng/mL | nih.govnih.gov |

| Limit of Detection (LOD) | ~0.9 ng/mL | nih.govnih.gov |

| Sample Volume | As small as 50 μL | nih.govnih.gov |

Interactive Data Table: Purity Analysis of a Blended TCPP Lot (M072911NP)

| Analysis | Result | Reference |

| Overall Purity | ≥ 97% | nih.gov |

| Number of TCPP Peaks (GC/FID) | 4 | nih.gov |

| Total Area of TCPP Peaks | 97.04–97.43% | nih.gov |

| Area of Major Peak | 67.57–68.54% | nih.gov |

| Water Content (Karl Fischer) | 0.038–0.039% | nih.gov |

| Average Acid Number | 0.067 mg KOH/g | nih.gov |

| Average Ester Value | 105.85 mg KOH/g | nih.gov |

Environmental Occurrence and Distribution of Tris Chloropropyl Phosphate Tcpp

Global and Regional Monitoring Programs

The monitoring of persistent organic pollutants (POPs) is crucial for assessing the effectiveness of international treaties like the Stockholm Convention. unep.org The United Nations Environment Programme (UNEP) and the Global Environment Facility (GEF) collaborate on a Global Monitoring Plan (GMP) to track the presence of POPs in humans and the environment. unep.org While initially focused on a specific list of POPs, the program has expanded to include new chemicals and matrices, such as water. unep.org

In the United States, the Environmental Protection Agency (EPA) lists TCPP on the Toxic Substances Control Act (TSCA) Inventory and includes it in the Work Plan for chemical assessment. nih.gov The EPA's problem formulation for the chlorinated phosphate (B84403) ester cluster, which includes TCPP, aims to assess risks to consumers, the general population, and aquatic organisms. nih.gov

In Europe, TCPP is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, which necessitates the evaluation of its environmental and health risks. nih.gov A 2018 screening report by the European Chemicals Agency (ECHA) identified a risk for children from exposure to TCPP in childcare articles and residential furniture. nih.gov These regulatory frameworks drive monitoring activities and data collection on the environmental fate of TCPP.

Detection in Aquatic Compartments

TCPP is routinely detected in various water systems, a consequence of its release from industrial sites, wastewater, and consumer products. nih.govnih.gov Its persistence and mobility in water contribute to its presence in freshwater, wastewater, and even drinking water sources. nih.gov

Wastewater treatment plants (WWTPs) are a significant pathway for TCPP to enter the aquatic environment. researchgate.net TCPP is considered one of the most prevalent emerging pollutants in wastewater in the European Union. mdpi.com

Research has shown that the removal of organophosphate esters, including TCPP, in WWTPs is often incomplete. One study found the total removal rate for a group of seven organophosphate esters to be 57.2%. researchgate.net Concentrations of these compounds were significantly higher during rainy periods, suggesting that rainfall affects the load of these pollutants in WWTPs and the receiving waters. researchgate.net For example, in one WWTP, the average concentration of the sum of seven OPEs in the influent was 3956.1 ng/L during rainy periods, compared to 978.2 ng/L in non-rainy periods. researchgate.net In Sweden, TDCPP, a related compound, was detected in the effluent of three wastewater treatment plants at concentrations ranging from < 0.5 to 3 µg/L. who.int

Concentrations of Selected Organophosphate Esters in a Wastewater Treatment Plant

| Condition | Influent Concentration (Σ7OPEs, ng/L) | Effluent Concentration (Σ7OPEs, ng/L) |

|---|---|---|

| Rainy Period | 3956.1 ± 1897.3 | 1461.9 ± 846.3 |

| Non-Rainy Period | 978.2 ± 166.5 | 418.3 ± 12.0 |

Data from a study on the concentration and distribution of seven organophosphate esters (OPEs) in a wastewater treatment plant, indicating the impact of rainfall. researchgate.net

The presence of TCPP in surface and groundwater leads to its potential contamination of drinking water sources. nih.gov Data suggests that TCPP is found in drinking, ground, and surface waters. nih.gov In Minnesota, for example, TDCPP was detected at low levels (below 0.4 parts per billion) in seven of 40 wells studied, including one shallow, domestic drinking water well. health.state.mn.us Although a 1998 World Health Organization report stated that TCPP had not been detected in drinking water, more current information indicates its presence. medbc.com The detection of TCPP and similar compounds in water bodies used for drinking water has prompted health-based guidance values to be developed in some jurisdictions. health.state.mn.us

Presence in Atmospheric Environments

TCPP can migrate from consumer products into the air, where it associates with dust and airborne particles. nih.gov This atmospheric presence, particularly indoors, represents a significant route of human exposure. nih.govnih.gov

TCPP is widely detected in indoor environments such as homes, offices, and vehicles. greensciencepolicy.orgresearchgate.netnih.gov Its use in polyurethane foam in furniture and construction materials is a primary source of indoor air contamination. researchgate.netnih.gov

Studies have reported a wide range of TCPP concentrations in indoor air. One study that monitored two offices after the introduction of furniture containing TCPP found indoor air concentrations to be high, ranging from 400 to 880 ng/m³. researchgate.net Another assessment of 31 offices detected a related compound, TDCPP, in 87% of the air samples, with concentrations ranging from below the limit of detection to 4.4 ng/m³. greensciencepolicy.org In Japanese homes and offices, TDCPP was found at concentrations up to 0.60 ng/m³ and 8.7 ng/m³, respectively. greensciencepolicy.org

TCPP is also a common component of indoor dust. A study of residential dust found TDCPP in over 96% of samples, with a geometric mean concentration of 1.9 µg/g. greensciencepolicy.org TCPP itself was detected in 24% of the dust samples in the same study. greensciencepolicy.org The significant presence of TCPP in indoor air and dust highlights the importance of inhalation and incidental ingestion as exposure pathways. nih.gov

Reported Indoor Air Concentrations of Chlorinated Organophosphate Flame Retardants

| Compound | Location | Concentration Range | Geometric/Median Mean | Source |

|---|---|---|---|---|

| TCPP | Two Offices | 400 - 880 ng/m³ | N/A | researchgate.net |

| TDCPP | 31 Offices (Boston) | <LOD - 4.4 ng/m³ | 1.2 ng/m³ (Geometric Mean) | greensciencepolicy.org |

| TDCPP | 29 Indoor Environments (Sweden) | <1 - 7 ng/m³ | <1 ng/m³ (Median) | greensciencepolicy.org |

| TDCPP | 18 Homes (Japan) | ND - 0.60 ng/m³ | ND (Median) | greensciencepolicy.org |

| TDCPP | 14 Office Buildings (Japan) | ND - 8.7 ng/m³ | ND (Median) | greensciencepolicy.org |

N/A = Not Available; LOD = Limit of Detection; ND = Not Detected. This table summarizes findings from various indoor air quality assessments. Note that some studies report on the closely related compound TDCPP. greensciencepolicy.orgresearchgate.net

Outdoor Ambient Air Concentrations

Tris(chloropropyl) phosphate is frequently detected in the outdoor atmosphere, often ranking as one of the most abundant organophosphate flame retardants in ambient air samples. Its presence in outdoor air is a result of emissions from various sources, including manufacturing processes and the volatilization and leaching from consumer products and building materials.

One study measured TCPP concentrations in the ambient air of Kitakyushu, Japan, in 1983, reporting a concentration of 0.0053 µg/m³. who.int More recent and extensive monitoring has confirmed its widespread presence. For instance, TCPP has been detected in air samples from remote regions such as the North Atlantic and the Arctic, indicating its capacity for long-range atmospheric transport. healthvermont.gov In New York State, TCPP was found in 100% of rainwater samples, with a mean concentration of 61.8 ng/L, which demonstrates its presence in the atmospheric water cycle. wa.gov The compound's tendency to associate with airborne particles can increase its persistence in the environment. nih.gov

Table 1: Outdoor Ambient Air and Rainwater Concentrations of TCPP

| Location | Year | Medium | Concentration |

|---|---|---|---|

| Kitakyushu, Japan | 1983 | Air | 0.0053 µg/m³ |

| New York State, USA | Recent | Rainwater | Mean: 61.8 ng/L |

Accumulation in Terrestrial Matrices

Once released into the environment, TCPP can accumulate in various terrestrial matrices, including soil, sediment, and dust. Its distribution and persistence in these compartments are influenced by its chemical properties and environmental conditions.

The mobility of TCPP in soil is considered to be high based on its measured and estimated soil organic carbon-water (B12546825) partitioning coefficients (Koc). wa.gov This high mobility suggests that when TCPP is released to the environment, a significant portion is likely to be found in the water compartment rather than being strongly adsorbed to soil or sediment. who.int However, its continuous release leads to its detection in these solid matrices. While specific concentration data for soil and sediment were not detailed in the provided search results, its detection in surface water implies a pathway for accumulation in sediments. wikipedia.org The World Health Organization has noted that while traces of TCPP have been found in industrial and domestic effluents, it has not been detected in surveys of sediments mentioned in their report. who.int

Household dust is a significant reservoir for TCPP, primarily due to the abundance of consumer products that contain this flame retardant. Numerous studies have documented high concentrations of TCPP in indoor dust. For example, a U.S. study found that over 96% of house dust samples contained the related compound Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), with an average concentration exceeding 1.8 ppm. wikipedia.org TCPP itself has been frequently detected in residential dust in North America. healthvermont.gov The presence of TCPP in household dust is a direct result of its migration from products like upholstered furniture and electronics. nih.gov

Table 2: Concentration of a Related Compound (TDCPP) in Household Dust

| Location | Period | Compound | Detection Frequency | Average Concentration |

|---|---|---|---|---|

| United States | 2002-2007 | TDCPP | >96% | >1.8 ppm |

| Boston, USA | 2009 | TDCPP | 99% | Not specified |

Occurrence in Biota (excluding human and direct animal exposure for toxicity)

TCPP has been detected in various biological organisms, indicating its bioavailability and potential for entering food webs. While data suggests that TCPP is not highly bioaccumulative, its presence in biota is a point of concern. nih.gov

Studies have identified TCPP in different trophic levels. For instance, traces of TCPP have been found in fish. who.int Research on the toxic effects of TCPP has been conducted on organisms such as bacteria, green microalgae, and specific marine species. bohrium.comnih.gov In freshwater microalgae, Chlorococcum sp. was found to be particularly sensitive to TCPP exposure. nih.govresearchgate.net Among marine species, the microalgae Dunaliella tertiolecta and Tisochrysis lutea were significantly affected by the presence of TCPP. nih.govresearchgate.net Furthermore, studies on the rockfish Sebastes schlegeli have been conducted to understand the molecular responses to TCPP exposure, as it is one of the most frequently detected organophosphate flame retardants in the Bohai Sea. nih.gov The bacterium Aliivibrio fischeri has also been used as a bioindicator to assess the impact of TCPP. nih.govresearchgate.net

Sources of Environmental Release and Emission Dynamics

The primary source of TCPP in the environment is its release from the multitude of products in which it is used as an additive flame retardant. The release mechanisms include volatilization, abrasion, and leaching.

TCPP is incorporated into materials such as flexible and rigid polyurethane foams, which are used in furniture, building insulation, and electronics. thechemco.comwa.gov Because it is not chemically bonded to these materials, it can leach out over time. This leaching process contributes to its presence in indoor and outdoor air, dust, and water.

The use of TCPP in construction materials, such as rigid polyurethane foam for insulation, is a significant source of environmental release. mst.dk Similarly, its application in consumer products like upholstered furniture and baby products, including car seats and mattresses, leads to its presence in the immediate human environment. healthvermont.govwa.gov Studies have shown that the migration of TCPP from products is influenced by factors like temperature, with higher levels of release observed during warmer months. wa.gov One study demonstrated that TCPP could migrate from children's products into a substance mimicking human sweat. wa.gov The continuous release from these materials ensures a steady input of TCPP into the environment.

Volatilization from Treated Products

The release of TCPP from treated products into the environment occurs significantly through volatilization. This process involves the slow emission of the compound from materials into the surrounding air. The rate of volatilization is influenced by factors such as the concentration of TCPP in the product, the age of the product, temperature, and air exchange rates.

Indoor environments, in particular, have been identified as significant reservoirs of TCPP due to the abundance of treated products. Studies have consistently detected TCPP in indoor air and dust, indicating its release from furniture, electronics, and building materials. nih.gov Human exposure can then occur through inhalation of contaminated air and ingestion of dust. nih.gov

Research has shown that different isomers of TCPP may exhibit different volatilities. For instance, one study found that the more volatile TCPP1 isomer was enriched in rain samples, suggesting its preferential transport in the atmosphere. nih.gov The partitioning of OPEs, including TCPP, between the gas and particle phases in the atmosphere is influenced by temperature, with higher temperatures favoring the gas phase. epa.govresearchgate.net

The table below summarizes findings related to the volatilization and atmospheric presence of TCPP.

| Matrix | Key Findings | References |

| Indoor Air & Dust | TCPP is frequently detected in indoor environments, indicating volatilization from consumer products. | nih.gov |

| Rainwater | Enrichment of the more volatile TCPP1 isomer suggests atmospheric transport. | nih.gov |

| Urban Air | Atmospheric concentrations of OPEs, including TCPP, can vary based on urban design and industrial activity. | researchgate.netnih.gov |

| Atmospheric Partitioning | Temperature influences whether TCPP exists in the gas or particle phase. | epa.govresearchgate.net |

Industrial Discharge Contributions

Industrial activities, including the manufacturing of TCPP and its use in various products, are significant sources of its release into the environment. thechemco.comtecnosintesi.comoecd.org Discharges can occur through wastewater effluent, atmospheric emissions, and improper disposal of industrial waste.

Wastewater treatment plants (WWTPs) are a major pathway for the entry of TCPP into aquatic environments. nih.gov Industrial facilities that produce or use TCPP may discharge their wastewater to municipal WWTPs, which are often not specifically designed to remove such persistent organic pollutants. As a result, TCPP can be found in both the treated effluent and the sewage sludge. nih.govnih.gov

The production process of TCPP itself, which involves the reaction of phosphorus oxychloride with propylene (B89431) oxide, is typically conducted in closed systems to minimize environmental release. thechemco.comoecd.org However, the potential for fugitive emissions and releases from waste streams still exists.

The following table presents data on industrial discharges and environmental concentrations of TCPP.

| Source/Medium | Reported Concentrations/Findings | References |

| Wastewater Treatment Plant (WWTP) Effluent | Identified as a main source of TCPP in natural water bodies. Isomeric ratios in effluent can be similar to technical mixtures. | nih.govnih.gov |

| Industrial Production | Manufacturing is done in closed systems to limit release, with waste streams being a potential source of discharge. | thechemco.comoecd.org |

| Urban Streams | Isomeric ratios of TCPP can be similar to those in technical mixtures, indicating direct inputs. | nih.gov |

| Surface Waters | TCPP is detected in surface waters, often originating from WWTP discharges. | nih.gov |

Environmental Fate and Transformation Pathways of Tris Chloropropyl Phosphate Tcpp

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For TCPP, these primarily include photolysis, hydrolysis, and thermal degradation.

Photolysis and Indirect Photodegradation

Photolysis is the decomposition of molecules by light. While direct photolysis of TCPP is generally inefficient, indirect photodegradation, particularly through advanced oxidation processes (AOPs), has been shown to be effective.

The combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂) generates highly reactive hydroxyl radicals (•OH), which are effective in degrading TCPP. nih.govnih.gov Studies have shown that the degradation of TCPP in a UV/H₂O₂ system follows pseudo-first-order kinetics. nih.govnih.gov For instance, one study reported the complete degradation of 1 µM TCPP within 60 minutes in the presence of 100 µM H₂O₂ at a pH of 7.5. snu.ac.kr

The efficiency of this process is influenced by several factors:

pH: The degradation rate is generally higher in acidic to neutral conditions. researchgate.net Alkaline conditions can reduce the degradation efficiency, particularly at a pH above 9.5, due to the scavenging of hydroxyl radicals by carbonate ions. snu.ac.kr

Coexisting Components: The presence of other substances in the water can impact the degradation rate. Bicarbonate (HCO₃⁻), nitrate (B79036) (NO₃⁻), and humic acid can hinder TCPP degradation by scavenging the hydroxyl radicals. nih.govresearchgate.net Conversely, the presence of certain metal ions like Fe³⁺ can sometimes accelerate the reaction. epa.gov

| Parameter | Condition | Effect on TCPP Degradation |

| pH | Acidic to Neutral | Favorable for degradation researchgate.net |

| Alkaline (pH > 9.5) | Inhibits degradation snu.ac.kr | |

| Coexisting Ions | HCO₃⁻, NO₃⁻ | Inhibit degradation nih.gov |

| Organic Matter | Humic Acid | Inhibits degradation nih.gov |

This table provides an interactive summary of factors influencing TCPP degradation via UV/H₂O₂ processes.

Photocatalysis using titanium dioxide (TiO₂) under UV irradiation is another powerful method for degrading TCPP. tandfonline.com When TiO₂ is illuminated with UV light, it generates electron-hole pairs, which then produce reactive oxygen species, primarily hydroxyl radicals, that attack the TCPP molecule. tandfonline.comresearchgate.net

Research has demonstrated high degradation efficiency with this method. One study reported that 95% of TCPP was removed within 360 minutes using TiO₂ nanosheets with a specific crystal plane ((001) facets), following pseudo-first-order kinetics. tandfonline.com The degradation rate is influenced by the initial concentration of TCPP, the dosage of the TiO₂ catalyst, and the pH of the solution. acs.org Acidic conditions have been found to enhance the photodegradation process. acs.org

Reactive oxygen species (ROS) are the primary drivers of TCPP degradation in advanced oxidation processes. nih.govtandfonline.com The hydroxyl radical (•OH) is considered the dominant ROS in both UV/H₂O₂ and UV/TiO₂ systems. nih.govtandfonline.com

The reaction between TCPP and hydroxyl radicals is rapid. The second-order rate constant for the reaction between TCPP and •OH has been determined to be approximately 4.35 (±0.13) × 10⁸ M⁻¹ s⁻¹. nih.govresearchgate.net The degradation pathway initiated by hydroxyl radicals involves hydroxylation, where a hydrogen atom in the TCPP molecule is replaced by a hydroxyl group. nih.govresearchgate.net This initial step leads to a cascade of further reactions, including dechlorination and the breaking of ester bonds, ultimately leading to the mineralization of TCPP into smaller, less harmful compounds like carbon dioxide, chloride ions (Cl⁻), and phosphate (B84403) ions (PO₄³⁻). nih.govtandfonline.com

Hydrolysis Studies and Stability under Varied pH Conditions

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. TCPP is known to be relatively stable against hydrolysis. thechemco.com It hydrolyzes slowly under both acidic and alkaline conditions. who.int This stability contributes to its persistence in aquatic environments where other degradation pathways are not predominant. nih.gov Some sources describe it as having good hydrolysis stability, which is a desirable characteristic for its industrial applications. atamanchemicals.comadditivesforpolymer.comhongjinchem.com

Thermal Degradation Processes and Products

Thermal degradation of TCPP occurs at elevated temperatures. Studies on the thermal decomposition of polyurethane foams containing TCPP have shown that the release of TCPP follows first-order kinetics, with the rate being dependent on the temperature. yu.edu.jo The thermal oxidative degradation of a similar compound, TDCPP, in the air has been observed at 370°C, producing chlorinated species like 1,3-dichloropropene (B49464) and 1,2,3-trichloropropane, as well as acrolein and hydrochloric acid. who.int While specific product details for the thermal degradation of TCPP alone are less commonly reported in the reviewed literature, it is expected to produce a mixture of chlorinated hydrocarbons and phosphorus-containing compounds.

Biotic Transformation Pathways

The breakdown of TCPP in the environment is significantly influenced by biological processes. Microorganisms in different environmental compartments play a key role in its transformation.

Biodegradation in Aqueous Systems

In aqueous environments, the biodegradation of TCPP is a slow process. who.int However, microbial action can lead to the transformation of the parent compound. Studies have shown that the isomers of TCPP can exhibit different degradation rates. For instance, in some cases, the tris(2-chloro-1-methylethyl) phosphate (TCPP1) isomer has been observed to be enriched in rain, suggesting it is more volatile and potentially more susceptible to atmospheric transport and subsequent deposition into aqueous systems. nih.gov

Microbial Transformation in Soil and Sediment Environments

In soil and sediment, microbial communities are instrumental in the transformation of TCPP. researchgate.net The process often involves the cleavage of the phosphate ester bonds by enzymes such as acid and alkaline phosphatases. researchgate.net This enzymatic action leads to the formation of various degradation products. For example, studies on the related compound Tris(2-chloroethyl) phosphate (TCEP) in sediment microcosms have shown that microbial activity leads to the production of di- and mono-substituted phosphate esters. researchgate.netnih.gov The microbial communities can also adapt to the presence of these compounds, leading to increased degradation rates over time. sci-hub.sesci-hub.se The orders Burkholderiales and Rhizobiales have been identified as important bacterial groups in the degradation of chlorinated organophosphate esters and their metabolites in sediment. nih.gov

Identification and Characterization of Transformation Products (TPs) and Metabolites

The biotransformation of TCPP results in a variety of transformation products (TPs) and metabolites. Identifying and characterizing these compounds is essential for a complete understanding of the environmental fate of TCPP.

Structural Elucidation of Primary Degradates

In vitro studies using human liver microsomes and in vivo animal studies have been crucial in identifying the primary metabolites of TCPP. nih.govnih.gov The primary degradation pathways involve oxidation and deesterification.

Key identified primary degradates include:

1-hydroxy-2-propyl bis(1-chloro-2-propyl) phosphate (BCIPHIPP) : A major metabolite formed through oxidation. nih.gov

bis(1-chloro-2-propyl) hydrogen phosphate (BCIPP) : Formed through the deesterification of TCPP. nih.govnih.gov

bis(1-chloropropan-2-yl) (-oxopropan-2-yl) phosphate (TCIPP-M2) : An intermediate aldehyde product. nih.gov

1-chloro-3-hydroxypropan-2-yl bis(1-chloropropan-2-yl) phosphate (TCIPP-M3) nih.gov

bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP) : An oxidation product that has been suggested as a potential biomarker for TCPP exposure due to its higher concentrations in plasma compared to the parent compound. researchgate.netnih.gov

The table below summarizes the primary degradates of TCPP identified in various studies.

| Primary Degradate | Formation Pathway | Reference |

| 1-hydroxy-2-propyl bis(1-chloro-2-propyl) phosphate (BCIPHIPP) | Oxidation | nih.gov |

| bis(1-chloro-2-propyl) hydrogen phosphate (BCIPP) | Deesterification | nih.govnih.gov |

| bis(1-chloropropan-2-yl) (-oxopropan-2-yl) phosphate (TCIPP-M2) | Oxidation | nih.gov |

| 1-chloro-3-hydroxypropan-2-yl bis(1-chloropropan-2-yl) phosphate (TCIPP-M3) | Oxidation | nih.gov |

| bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP) | Oxidation | researchgate.netnih.gov |

Secondary Transformation Products and Mineralization Assessment

Following the initial degradation steps, secondary transformation products can be formed. For instance, the intermediate aldehyde TCIPP-M2 can be further converted to bis(1-chloro-2-propyl) phosphate (TCIPP-M1) and BCIPP. nih.gov The ultimate fate of TCPP in the environment is mineralization, which is the complete breakdown of the organic compound into inorganic substances like phosphate, carbon dioxide, and chloride. While studies have identified several transformation products, the complete mineralization of TCPP in the environment is a complex process and the extent to which it occurs is still an area of active research.

Environmental Transport and Distribution Processes

Once released into the environment, TCPP can be transported and distributed across various media, including air, water, soil, and dust. nih.gov It is expected to migrate to air and dust from industrial sites and wastewater. nih.gov While not considered highly mobile in soil or water, its association with airborne particles can enhance its persistence and facilitate long-range transport. nih.gov The isomeric composition of TCPP in environmental samples can provide insights into its sources and transport pathways. For example, the enrichment of the more volatile TCPP1 isomer in rain compared to wastewater effluent suggests atmospheric transport plays a role in its distribution. nih.gov

Sorption and Desorption Dynamics in Environmental Media

The sorption and desorption behavior of TCPP in environmental media such as soil and sediment is a critical factor in determining its mobility and bioavailability. The partitioning of TCPP between the solid and aqueous phases influences its potential for leaching into groundwater, transport via runoff, and uptake by organisms.

Research indicates that TCPP generally exhibits low to moderate sorption to soil and sediment. A World Health Organization report on a related compound, tris(2-chloroethyl) phosphate (TCEP), estimated a soil organic carbon-water (B12546825) partitioning coefficient (Koc) range of 34 to 141, indicating low adsorption and high mobility. who.int It is often assumed that TCPP will also be predominantly found in the water compartment. who.int However, other studies suggest that TCPP is not expected to be highly mobile in soil or water. nih.gov

The sorption of TCPP to dust has also been investigated, revealing that dust can act as a significant sink for this compound in indoor environments. nih.gov The dust-air partition coefficients for TCPP were found to be in the range of 1.4×10⁷ to 2.6×10⁸ (dimensionless), with dust containing less organic content and smaller particles tending to absorb more OPFRs. nih.gov The sorption process is influenced by the volatility of the chemical, with less volatile organophosphate flame retardants being more favored in the dust-air partition. nih.gov

Desorption studies are less common, but the reversibility of sorption is crucial for understanding the long-term fate of TCPP. The release of TCPP from contaminated sediments can act as a secondary source of pollution to the water column long after the primary sources have been mitigated. The growth of aquatic plants, such as the submerged plant Hydrilla verticillata, has been shown to influence the sorption and desorption of phosphorus in sediments, suggesting that biological processes can play a role in the mobility of phosphate compounds. nih.gov

Table 1: Physicochemical Properties and Partitioning Coefficients of TCPP

| Property | Value | Reference |

|---|---|---|

| Molar Mass | 327.56 g/mol | nih.gov |

| Water Solubility | 1,080 mg/L at 20°C | wikipedia.org |

| Log P (octanol:water partition coefficient) | 2.59 (experimental) | nih.gov |

| Vapor Pressure | 5.25e-5–3.74e-3 mm Hg | nih.gov |

| Dust-Air Partition Coefficient (Kda, dimensionless) | 1.4×10⁷ - 2.6×10⁸ | nih.gov |

Volatilization and Atmospheric Transport Modeling

Volatilization from treated products and contaminated surfaces is a significant pathway for the entry of TCPP into the atmosphere. Once in the air, it can be transported over long distances, leading to its deposition in remote regions, far from its sources.

The isomeric composition of TCPP plays a role in its atmospheric transport. Studies have shown that rain samples can be significantly enriched in the more volatile tris(2-chloro-1-methylethyl) phosphate (TCiPP or TCPP1) isomer compared to technical mixtures found in urban wastewater. nih.gov This indicates that the different isomers have varying propensities for volatilization and subsequent atmospheric transport.

Monitoring studies have suggested that TCPP is often associated with airborne particles, which can increase its persistence in the environment. nih.gov The transport of TCPP in the atmosphere is a complex process influenced by factors such as wind patterns, temperature, and the presence of atmospheric particles. While direct modeling studies for the atmospheric transport of TCPP are not extensively detailed in the available literature, the detection of TCPP in remote areas provides strong evidence for its long-range atmospheric transport potential.

Leaching and Runoff Potential

The potential for TCPP to leach through the soil profile into groundwater or be carried into surface waters via runoff is a significant environmental concern, particularly in agricultural and urban areas.

Given its water solubility and moderate sorption to soil, TCPP has the potential for leaching. wikipedia.orgwho.int Laboratory experiments using soil columns, a method standardized by the OECD, are designed to assess the leaching potential of chemical substances. oecd.orgoecd.org A study on the remediation of TCPP-contaminated soil using ryegrass showed that TCPP can be taken up by plant roots and translocated to the shoots, indicating its mobility within the soil pore water. nih.gov

Runoff from agricultural land is a major contributor of pollutants to surface waters. nd.eduepa.gov The application of fertilizers containing phosphorus has been shown to increase phosphorus concentrations in runoff. researchgate.netresearchgate.net While these studies focus on nutrient phosphorus, they highlight the transport mechanisms that would also apply to organophosphate compounds like TCPP if present in the soil. Leaching of the TCPP isomer, TCIPP, from polyurethane foam has been shown to be rapid and substantial in laboratory experiments, suggesting a high potential for its release from waste materials in landfills and subsequent transport. bham.ac.uk

Interactions with Environmental Co-contaminants (e.g., Nanoplastics)

The interaction of TCPP with co-contaminants, particularly plastic debris, is an emerging area of research. Microplastics and nanoplastics are ubiquitous in aquatic environments and can interact with organic pollutants, potentially altering their transport, fate, and toxicity.

Studies have shown that organophosphate esters can be sorbed onto microplastics. For instance, research on tris(2-chloroethyl) phosphate (TCEP) and tri-n-butyl phosphate (TnBP) demonstrated their sorption onto polyethylene (B3416737) (PE) and polyvinyl chloride (PVC) microplastics in seawater. researchgate.netnih.gov The adsorption capacity was found to be influenced by particle size and temperature, with the interaction being best described by Freundlich and Langmuir isotherm models. researchgate.net Another study found that polystyrene microplastics can promote the photodegradation of TCEP in the aquatic environment. nih.gov

More directly related to TCPP, one study investigated the combined effects of TCPP and biodegradable polylactic acid (PLA) microplastics on mussels. nih.gov The results indicated a significant interaction between TCPP and PLA, leading to more severe adverse effects at environmental concentrations. This suggests that microplastics can act as carriers for TCPP and potentially increase its bioavailability and toxicity to aquatic organisms. The uptake of additives from microplastics is, however, a complex issue, with some research suggesting that aqueous pathways may be more significant for chemical uptake by organisms. nih.gov

Environmental Release Pathways and Exposure Modeling Excluding Direct Human/animal Exposure for Toxicity

Quantification of Tris(chloropropyl) Phosphate (B84403) (TCPP) Release from Materials

Tris(1-chloro-2-propyl) phosphate (TCPP) is a widely used additive flame retardant, particularly in polyurethane foams, textiles, and construction materials. tandfonline.comcortexch.com As an additive, it is physically mixed with the polymer rather than chemically bonded, which increases the likelihood of its release into the environment over the product's lifetime. tandfonline.comwikipedia.org

Emission Rates from Polyurethane Foams and Textiles

Polyurethane foams (PUFs) are a significant source of TCPP emissions. Studies have shown that TCPP is emitted from both open-cell and closed-cell spray polyurethane foam (SPF) insulation. nih.goviee-sf.com The emission rates can vary depending on the type of foam, temperature, and airflow.

Research has quantified TCPP emission rates from various PUF products. For instance, in one study, the average TCPP emission rate from open-cell SPF-1 samples across three homes ranged from 46.2 to 131 µg/m²-h. iee-sf.com Another open-cell sample, SPF-2, had a higher emission rate of 450 µg/m²-h. iee-sf.com In contrast, a closed-cell SPF-3 sample showed TCPP emissions below the detection limit of 3.2 µg/m²-h. iee-sf.com Temperature has a significant impact on emission rates, with one study noting a considerable increase in indoor concentrations of SPF chemicals during warmer months. iee-sf.com Micro-chamber experiments have also been used to determine emission rates under controlled conditions. At 21.5 °C, the estimated TCPP emission rate from SPF was 6.7 μg/m²h, while at 40 °C, emission rates from one foam sample were reported as 4,300 ± 1,600 µg/m²h. nih.govnist.gov

The concentration of TCPP in the foam itself also plays a role. The geometric mean concentration of TCPP in cured open-cell foam was found to be 12.4% by weight, significantly higher than the 1.68% in closed-cell foam. nih.gov This difference in concentration likely contributes to the higher emission rates observed from open-cell foams. iee-sf.comnih.gov

The following table summarizes TCPP emission rates from various polyurethane foams as reported in different studies:

| Foam Type | Temperature (°C) | Emission Rate (µg/m²-h) | Source |

| Open-cell SPF (SPF-1) | 32.5 | 46.2 - 131 | iee-sf.com |

| Open-cell SPF (SPF-2) | Not specified | 450 | iee-sf.com |

| Closed-cell SPF (SPF-3) | Not specified | < 3.2 | iee-sf.com |

| Open-cell SPF | 21.5 | 6.7 | nih.gov |

| Open-cell SPF | 40 | 4,300 ± 1,600 | nist.gov |

| Open-cell SPF | 21.6 | 80 | nih.gov |

| One-component foams | 23 | 50 - 140 | nih.gov |

Leaching from Construction Materials and Coatings

TCPP can also be released from construction materials and coatings through leaching. While specific data on leaching from construction materials is limited, the principles of leaching from other materials containing additive flame retardants can be applied. The process is influenced by factors such as the material's porosity, the aqueous solubility of the chemical, and the surrounding environmental conditions like temperature and pH. bham.ac.uk

For example, studies on the leaching of other flame retardants from waste materials have shown that increased temperature can enhance leachability. researchgate.net The use of dissolved humic matter as a proxy for organic landfill leachates also showed significantly greater leaching at higher concentrations. researchgate.net Given that TCPP is used in construction laminates and furniture boards, similar leaching pathways are plausible. cortexch.com The relatively high water solubility of TCPP compared to other flame retardants suggests it may leach from materials more readily. bham.ac.uk

Modeling of Environmental Transport and Fate

Understanding the environmental transport and fate of TCPP is crucial for assessing potential exposure and risks. Various models are employed to predict its movement through different environmental compartments.

Air Dispersion Models

Once released into the air, TCPP can be transported over varying distances. Air dispersion models are mathematical simulations of how pollutants move in the atmosphere. trinityconsultants.com These models use data on emissions, meteorological conditions, and terrain to predict downwind concentrations. trinityconsultants.comepa.gov

Several types of air dispersion models are available, ranging from simple Gaussian models to more complex computational fluid dynamics models. epa.gov For instance, the U.S. Environmental Protection Agency (EPA) utilizes Photochemical Grid Modeling (PGM) to understand the complex interactions of air pollutants over large areas. trinityconsultants.com Models like CALPUFF can simulate long-range transport and the effects of time- and space-varying meteorological conditions. epa.gov The choice of model depends on the specific scenario, such as the scale of transport and the complexity of the terrain. epa.gov

Studies have detected TCPP in indoor and outdoor air, as well as in settled dust. nih.govnih.gov In office air, TCPP was the most abundant organophosphate flame retardant, with concentrations ranging from 5.00 to 147.77 ng/m³. nih.gov The particle size distribution of TCPP in air showed a peak in the 4.7-5.8 μm fraction, indicating its association with airborne particulate matter. nih.gov

Water Column Transport and Sediment Partitioning Models

TCPP can enter aquatic environments through various pathways, including wastewater treatment plant effluents. nih.govnih.gov Once in the water, its transport and fate are governed by processes such as advection, dispersion, and partitioning between the water column and sediment.

Models like AQUATOX can simulate the fate of organic chemicals in aquatic ecosystems. researchgate.net These models consider factors like the chemical's properties (e.g., solubility, partitioning coefficients) and the characteristics of the aquatic system (e.g., water flow, sediment composition). researchgate.net The partitioning of TCPP between water and sediment is a key process, with the chemical's hydrophobicity influencing its tendency to adsorb to organic carbon in sediment. epa.gov This partitioning can be estimated using the octanol-water partition coefficient (Kow). epa.gov

Bioaccumulation Modeling in Environmental Food Webs (focus on pathways, not effects)

Bioaccumulation is the process by which chemicals accumulate in organisms from their surrounding environment. Bioaccumulation models are used to predict the concentration of substances like TCPP in aquatic organisms and their transfer through the food web. epa.govnih.gov

These models typically conceptualize organisms as compartments, with chemical uptake occurring through respiration and diet, and elimination occurring through respiration, fecal egestion, and metabolism. epa.gov The bioaccumulation factor (BCF) and biomagnification factor (BMF) are key parameters used in these models. nih.gov

A common approach is to use quantitative structure-property relationship (QSPR) models, which relate the molecular structure of a chemical to its bioaccumulation potential. nih.gov For instance, the KABAM (Kow-based Aquatic Bioaccumulation Model) estimates chemical concentrations in a food web, starting from phytoplankton and moving up through different trophic levels. epa.gov The model incorporates factors like the chemical's octanol-water partition coefficient (Kow) and the lipid content of the organisms. epa.gov In vitro to in vivo extrapolation (IVIVE) models can also be used to estimate the rate of biotransformation, a key factor in determining a chemical's bioaccumulation potential. nih.gov

Development of Source Apportionment Methodologies

The ubiquitous presence of Tris(chloropropyl) thiophosphate (TCPP) and other organophosphate esters (OPEs) in various environmental compartments has necessitated the development of robust source apportionment methodologies. These methods are crucial for identifying and quantifying the contributions of different emission sources, which in turn informs effective pollution control strategies.

Source apportionment studies for OPEs, including TCPP, often employ statistical models to analyze environmental monitoring data. A common approach is the use of receptor models, such as Principal Component Analysis (PCA) and Multiple Linear Regression Analysis (MLRA). These models analyze the chemical profiles of OPEs in environmental samples (e.g., air, water, dust) and compare them to the profiles of potential sources. For instance, a study on corticosteroids in an urban river system successfully used PCA and MLRA to identify and quantify sources like untreated domestic sewage, treated sewage, and industrial effluents. nih.gov

In the context of atmospheric contamination, backward trajectory models like HYSPLIT (Hybrid Single-Particle Lagrangian Integrated Trajectory) are utilized to trace the transport pathways of air masses and identify potential source regions of pollutants like TCPP. copernicus.org For example, an analysis of OPEs in PM2.5 in an inland Chinese city used this model to understand the transport, migration, and diffusion of these atmospheric pollutants. copernicus.org

Furthermore, specific exposure models have been developed to predict concentrations of TCPP in indoor environments, which are significant sources of human exposure. The Indoor Environmental Concentrations in Buildings with Conditioned and Unconditioned Zones (IECCU) model, for example, can predict time-varied exposure to TCPP by considering factors such as building characteristics, airflow rates, temperature, and the properties of both the source material (e.g., spray polyurethane foam) and environmental sinks (e.g., gypsum wallboard). nist.gov

Research has identified several key sources of TCPP in the environment. These are often related to its use as an additive flame retardant and plasticizer in a wide array of consumer and building materials. nih.govcdc.govhealthvermont.gov

Key Identified Sources of TCPP:

Building Materials: Rigid polyurethane foam used for insulation. healthvermont.gov

Consumer Products: Upholstered furniture, baby products (e.g., car seats, nursing pillows, changing table pads), and electronics. healthvermont.gov

Wastewater Treatment Plants (WWTPs): WWTPs are often inefficient at removing OPEs, acting as a major pathway for their release into aquatic environments. nih.gov Studies have shown that while some OPEs can be partially degraded, chlorinated OPEs like TCPP are often more recalcitrant. nih.govresearchgate.net In some cases, concentrations of certain OPEs have been observed to be higher in the effluent than the influent, suggesting potential formation during treatment processes. nih.gov

Indoor Dust and Air: Since TCPP is an additive and not chemically bound to products, it can easily leach, volatilize, or abrade from materials, leading to its accumulation in indoor dust and air. d-nb.infonih.gov

Below is an interactive table summarizing source apportionment methodologies and findings for OPEs, including TCPP.

Table 1: Methodologies for Source Apportionment of Organophosphate Esters

| Methodology | Description | Application Example for OPEs | Key Findings |

|---|---|---|---|

| Principal Component Analysis (PCA) / Multiple Linear Regression (MLR) | Statistical methods to identify and quantify the contribution of different sources based on chemical profiles in environmental samples. | Apportioning sources of OPEs in urban river systems and atmospheric particulate matter. nih.govcopernicus.org | Identified untreated domestic sewage, WWTP effluent, and industrial activities as major sources. nih.gov |

| Backward Trajectory Modeling (e.g., HYSPLIT) | Analyzes air mass history to identify potential geographic source regions of atmospheric pollutants. | Used to trace the origin of OPEs, including TCPP, found in PM2.5 in urban air. copernicus.org | Can distinguish between local sources and long-range atmospheric transport. copernicus.orgresearchgate.net |

| Indoor Exposure Models (e.g., IECCU) | Mechanistic models that predict indoor air concentrations based on source emissions, building parameters, and sink effects. | Evaluated for predicting airborne TCPP concentrations from spray polyurethane foam in a test house. nist.gov | Provides time-varied exposure predictions and helps understand the influence of building conditions on indoor concentrations. nist.gov |

Comparative Analysis of Release Mechanisms among Organophosphate Esters

Organophosphate esters (OPEs) are a diverse group of chemicals, and their release mechanisms into the environment vary depending on their chemical structure, physical properties, and application. d-nb.infoaaqr.org OPEs are broadly classified into three categories: halogenated, non-halogenated (alkyl), and aryl esters. nih.govfao.org TCPP is a chlorinated (halogenated) OPE. d-nb.infoaaqr.org

A primary factor governing the release of OPEs is that they are used as additive flame retardants and plasticizers. This means they are physically mixed into polymers rather than being chemically bonded. nih.govd-nb.infonih.gov This physical integration allows them to be released more easily from consumer products and materials into the environment through several key pathways: nih.gov

Volatilization: The process of a substance evaporating into the surrounding air. OPEs with higher vapor pressures are more prone to this pathway.

Leaching: The process where OPEs dissolve out of a material when it comes into contact with a liquid, such as water. This is a significant pathway for release into aquatic environments from landfills and waste. cdc.gov

Abrasion: The physical wearing down of products, which releases small particles of the material containing OPEs into dust. d-nb.infoaaqr.org

Dissolution: The process of dissolving in a solvent.

The chemical structure of an OPE significantly influences its dominant release mechanism and environmental behavior.

Chlorinated OPEs (e.g., TCPP, TCEP, TDCPP):

These compounds are frequently detected in the atmosphere and aquatic environments. nih.govaaqr.org

TCPP and Tri(2-chloroethyl) phosphate (TCEP) are often the dominant OPEs found in the atmosphere. aaqr.org

Their persistence is a key factor; studies have found that chlorinated OPEs like TCEP and TCPP appear to be the most recalcitrant and ubiquitous in water and air. researchgate.net

Chlorinated OPEs generally have longer lifetimes in the end product due to the stronger binding of chlorine to the polymer. d-nb.infoaaqr.org

In indoor environments, chlorinated OPEs can contribute significantly to the total OPE concentration in particulate matter. One study in offices found that chlorinated OPEs (TCPP, TCEP, and TDCPP) accounted for about 77% of the total OPEs in suspended particulate matter. nih.gov

Non-halogenated (Alkyl) OPEs (e.g., TnBP, TBEP, TEHP):

These compounds are used as plasticizers and in lubricants and hydraulic fluids. nih.gov

They are generally considered more easily biodegradable than their halogenated counterparts in wastewater treatment processes. gdut.edu.cn

Despite this, they are still widely detected. For example, Tris(2-butoxyethyl) phosphate (TBEP) is often found due to its use in floor polishes. cdc.gov In some urban air studies, alkylated OPEs have been found to be the dominant category. copernicus.org

Aryl OPEs (e.g., TPhP, TCP):

Triphenyl phosphate (TPhP) and other aryl-OPEs are often found partitioned to particulate matter in the atmosphere, particularly PM2.5. aaqr.org

They are used as flame retardants and plasticizers in engineering plastics. d-nb.infoaaqr.org

The following interactive table provides a comparative overview of the release mechanisms and environmental partitioning of different OPE classes.

Table 2: Comparative Release and Partitioning of OPE Classes

| OPE Class | Representative Compounds | Primary Release Mechanisms | Key Environmental Partitioning |

|---|---|---|---|

| Chlorinated OPEs | This compound (TCPP), Tris(2-chloroethyl) phosphate (TCEP), Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Volatilization from products, leaching from waste, abrasion from materials. nih.govcdc.govaaqr.org | Ubiquitous in air and water; often dominant in atmospheric particulate matter and show high persistence. researchgate.netaaqr.orgnih.gov |

| Non-halogenated (Alkyl) OPEs | Tris(n-butyl) phosphate (TnBP), Tris(2-butoxyethyl) phosphate (TBEP), Tris(2-ethylhexyl) phosphate (TEHP) | Volatilization, leaching from products like floor polish and hydraulic fluids. cdc.gov | Tend to be more prevalent in the gas phase of the atmosphere compared to aryl-OPEs; more readily biodegradable. aaqr.orggdut.edu.cn |

| Aryl OPEs | Triphenyl phosphate (TPhP), Tricresyl phosphate (TCP) | Volatilization and abrasion from electronics and plastics. d-nb.infoaaqr.org | Tend to partition strongly to the particulate phase (PM2.5) in the atmosphere. aaqr.org |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | TCPP |

| Tris(2-chloroethyl) phosphate | TCEP |

| Tris(1,3-dichloro-2-propyl) phosphate | TDCPP |

| Tris(n-butyl) phosphate | TnBP |

| Tris(2-butoxyethyl) phosphate | TBEP |

| Tris(2-ethylhexyl) phosphate | TEHP |

| Triphenyl phosphate | TPhP |

| Tricresyl phosphate | TCP |

| Tri-n-propyl phosphate | TnPP |

| 2-ethylhexyl diphenyl phosphate | EHDPP |

| Tris(2,4-di-tert-butylphenyl) phosphate | TDtBPP |

| Resorcinol bis(diphenyl phosphate) | RDP |

| Phenyl methyl phosphonochloridate | PMPC |

| Methyl phosphonic dichloride | MPDC |

| Diphenyl piperazine-1,4-diylbis(methylphosphinate) | DPPMP |

| Di-alkyl phosphates | DAPs |

| Cortisone | |

| Fludrocortisone acetate | |

| Fluticasone propionate | |

| Clobetasone butyrate |

Advanced Research Topics and Future Perspectives in Tris Chloropropyl Phosphate Tcpp Research

Isomer-Specific Environmental Behavior and Transformation Kinetics

Tris(chloropropyl) phosphate (B84403) is not a single chemical but a mixture of four different isomers. nih.govresearchgate.netbohrium.com The most abundant of these is tris(1-chloro-2-propyl) phosphate. nih.govresearchgate.netbohrium.com The exact composition of the technical mixture can vary, which complicates the comparison of environmental studies. fera.co.uk For instance, two different standards of TCPP showed significantly different isomer percentages. researchgate.net

Recognizing that each isomer can have unique physical and chemical properties, researchers are now focusing on their individual environmental fate. This includes how they move through and persist in different environmental compartments like air, water, and soil. nih.gov The relative abundance of each isomer can serve as a diagnostic tool to trace the sources and transformation processes of TCPP in the environment. researchgate.net Future studies are encouraged to report each isomer separately for more consistent and comparable data. researchgate.net

Investigation of Long-Range Environmental Transport Potential

TCPP is considered a volatile compound and is expected to be primarily in the gas phase in the atmosphere. aaqr.org This volatility suggests a potential for long-range atmospheric transport, meaning it can travel far from its original source. researchgate.net In fact, TCPP has been detected in remote regions like the North Atlantic and the Arctic, in air, water, and snow samples. healthvermont.gov

Its presence in the atmosphere is significant, with some studies showing it to be one of the most dominant organophosphate flame retardants in the air. aaqr.org Modeling studies have estimated that a significant portion of TCPP emissions to the air can be transported away from the source area by wind. fera.co.uk The association of TCPP with airborne particles can increase its persistence in the environment, allowing it to travel even further. nih.gov The high transport efficiency of microplastic particles in the atmosphere also suggests a potential pathway for the long-range transport of additives like TCPP. nih.gov

Development of Sustainable Remediation Technologies for Contaminated Matrices

The contamination of soil and water with TCPP has led to research into effective and environmentally friendly cleanup methods. Traditional water treatment methods have been found to be ineffective at removing TCPP. nih.gov This has spurred the development of advanced remediation technologies.

One promising approach is the use of plants and microorganisms to clean up contaminated soil. nih.gov Studies have shown that ryegrass can significantly increase the removal of tris-(1-chloro-2-propyl) phosphate (TCIPP) from soil. nih.gov Combining plants with specific bacteria that can degrade TCIPP can further enhance the remediation process. nih.gov Another area of research is the use of activated carbon-based technologies for in-situ remediation of contaminated soil and groundwater. epa.gov These technologies work by adsorbing the contaminant and then destroying it through chemical or biological processes. epa.gov The development of these "green and sustainable remediation" practices aims to minimize the environmental impact of the cleanup process itself. battelle.orgdtic.mil

Table 1: Overview of Remediation Technologies for TCPP

| Technology | Description | Key Findings |

| Phytoremediation | The use of plants (e.g., ryegrass) to remove contaminants from soil. fao.org | Ryegrass significantly increased the elimination of TCIPP from soil (64.6-93.3%). nih.gov |

| Bioremediation | The use of microorganisms (e.g., Ochrobactrum sp. DT-6) to break down contaminants. nih.gov | Inoculation with strain DT-6 can mitigate the toxic effects of TCIPP on ryegrass. nih.gov |

| Combined Plant-Microorganism Technology | Utilizes both plants and microorganisms for enhanced remediation. nih.gov | This combined approach has been investigated for TCIPP-contaminated soil. nih.gov |

| UV/H₂O₂ Reaction | An advanced oxidation process that uses UV light and hydrogen peroxide to degrade TCPP in water. nih.gov | Effectively degrades TCPP with significant mineralization and toxicity reduction. nih.gov |

| Activated Carbon-Based Technologies | In-situ remediation that uses activated carbon to adsorb and then destroy contaminants. epa.gov | An emerging technology for organic contaminants in soil and groundwater. epa.gov |

Integration of Molecular-Level Simulations (e.g., DFT Modeling for Degradation)

To better understand how TCPP breaks down in the environment, scientists are using powerful computer simulations. Density Functional Theory (DFT) is a computational modeling method used to investigate the chemical reactions involved in the degradation of TCPP. researchgate.netnih.govresearchgate.netnih.gov These simulations can predict the most likely degradation pathways and the energy required for these reactions to occur. researchgate.netnih.gov

For example, DFT calculations have been used to study the atmospheric transformation of TCPP initiated by hydroxyl radicals. researchgate.net These studies have shown that water in the atmosphere can influence the degradation process by stabilizing the molecules involved. researchgate.net DFT modeling has also been used to verify the structures of transformation products identified in laboratory experiments. researchgate.net This integration of theoretical calculations with experimental data provides a more complete picture of TCPP's degradation mechanisms.

Application of Stable Isotope Fractionation for Elucidating Transformation Mechanisms

Stable isotope analysis is a powerful tool that can be used to trace the source and fate of contaminants in the environment. While specific studies on the stable isotope fractionation of TCPP are not yet widely available, this technique holds significant promise for future research. By analyzing the ratios of stable isotopes (e.g., carbon, hydrogen) in TCPP molecules, scientists could potentially identify the specific transformation pathways the compound has undergone. This information would be invaluable for understanding how TCPP degrades in different environmental settings.

Advanced Environmental Risk Characterization Frameworks (methodology focused)

Assessing the environmental risk of chemicals like TCPP requires a comprehensive and systematic approach. europa.eu Advanced risk characterization frameworks are being developed to provide a more accurate and reliable assessment of the potential harm to ecosystems. europa.eueuropa.eu These frameworks go beyond simple toxicity testing and incorporate a wider range of data and methodologies.

One key aspect is the use of probabilistic risk assessment, which considers the variability and uncertainty in both exposure and toxicity data. frontiersin.org This approach can provide a more realistic estimate of the likelihood of adverse effects occurring in the environment. Another important component is the consideration of different environmental compartments (water, sediment, soil) and the specific organisms that may be at risk. europa.eucanada.ca The development of these advanced frameworks is crucial for making informed decisions about the management and regulation of TCPP. europa.eu

Development of Green Chemistry Approaches for Alternative Flame Retardants (Comparison with TCPP's environmental profile)

The environmental concerns associated with TCPP have driven the search for safer and more sustainable alternatives. The principles of green chemistry are being applied to design and synthesize new flame retardants with reduced environmental impact. nih.gov This includes using renewable raw materials, developing more efficient and less wasteful synthesis processes, and designing chemicals that are less persistent and toxic. nih.govbme.hu

Q & A

Q. What analytical methods are recommended for identifying and quantifying TCPP isomers in environmental matrices?

TCPP exists as multiple structural isomers, complicating environmental analysis. Gas chromatography-mass spectrometry (GC/MS) with non-polar capillary columns (e.g., DB-5MS) is widely used for isomer separation. A 2017 study identified four TCPP isomers in technical mixtures, with tris(2-chloro-1-methylethyl) phosphate (TCPP1) being the most abundant (60–70% of technical mixtures) . Key steps include:

- Sample preparation: Solid-phase extraction (SPE) for water/sludge matrices .

- Quantification: Use of isotope-labeled internal standards (e.g., deuterated TCPP) to correct matrix effects .

- Isomer resolution: Optimized temperature gradients to distinguish co-eluting isomers (e.g., TCPP1 vs. tris(1-chloro-2-propyl) phosphate) .

| Isomer Name | CAS Number | Relative Abundance in Mixtures |

|---|---|---|

| Tris(2-chloro-1-methylethyl) phosphate | 13674-84-5 | 60–70% |

| Tris(1-chloro-2-propyl) phosphate | 6145-73-9 | 15–25% |

| Other isomers (e.g., dichloro variants) | Varies | <10% each |

Q. How does TCPP enter and persist in environmental compartments?

TCPP is a ubiquitous contaminant due to its use in polyurethane foams and lack of chemical binding in products. Primary pathways include:

- Leaching: Detected in wastewater (1–5 µg/L), sludge (50–200 µg/kg), and surface water (0.1–1 µg/L) .

- Airborne transport: Low volatility limits atmospheric dispersal, but TCPP adsorbs to particulate matter .

- Bioaccumulation: Found in fish tissues (0.01–0.1 µg/g lipid weight), suggesting moderate bioaccumulation potential .

Methodological note: Long-term monitoring requires LC-MS/MS for aqueous samples and accelerated solvent extraction (ASE) for sediments .

Advanced Research Questions

Q. How can contradictory data on TCPP’s carcinogenic potential be resolved across species?

Discrepancies exist between rodent studies and limited human

- Rodent carcinogenicity: A 2020 NTP study reported increased tumor incidence (e.g., hepatocellular adenoma) in Sprague-Dawley rats at 100 mg/kg/day doses .

- Human relevance: Mechanistic studies are lacking; TCPP’s mutagenicity is negative in Ames tests, suggesting non-genotoxic pathways . Recommended approaches:

- Dose-response modeling: Compare NOAEL/LOAEL thresholds across species .

- Omics profiling: Metabolomics to identify reactive intermediates (e.g., bis(2-chloroisopropyl) 1-carboxyethyl phosphate) .

Q. What in vivo models best capture TCPP’s developmental and reproductive toxicity?

The NTP’s prenatal developmental toxicity study in Sprague-Dawley rats used gavage administration (0–300 mg/kg/day) and observed:

- Maternal toxicity: Reduced body weight at ≥100 mg/kg/day .

- Fetal effects: Skeletal malformations at 300 mg/kg/day . Methodological insights:

- Metabolite tracking: Plasma levels of TCPP and its carboxylated metabolite (BCPCP) correlate with dose but show no bioaccumulation .

- Species sensitivity: B6C3F1/N mice exhibit higher BCPCP formation, suggesting metabolic differences .

Q. How can extraction protocols for TCPP metabolites in biological samples be optimized?

Key steps from a 2022 rodent study:

- Sample preparation: Enzymatic hydrolysis (β-glucuronidase) to cleave conjugated metabolites .

- LC-MS/MS parameters:

- Column: C18 with 0.1% formic acid in water/acetonitrile gradient.

- Detection: Multiple reaction monitoring (MRM) for TCPP (m/z 327 → 99) and BCPCP (m/z 357 → 201) .

- Quality control: Spike recovery tests (85–110%) and use of isotopically labeled analogs .

Data Contradictions and Research Gaps

Q. Why do ecotoxicological studies report low acute toxicity despite evidence of chronic effects?

- Acute vs. chronic endpoints: TCPP exhibits low LC50 in Daphnia (≥100 mg/L) but disrupts endocrine pathways at ng/L concentrations in fish .

- Methodological factors: Standard acute tests may overlook sublethal effects (e.g., oxidative stress biomarkers) .

Q. What drives the variability in TCPP isomer detection across environmental studies?

- Analytical limitations: Co-elution of isomers in GC/MS without advanced resolution techniques .

- Source differences: Technical mixtures vary in isomer composition (e.g., TCPP1 dominance in construction foams) .

Regulatory and Mechanistic Considerations

Q. How do regulatory evaluations address TCPP’s environmental persistence?

The U.S. EPA’s 2023 draft risk evaluation highlights:

- Persistence: Half-life >180 days in sediments .

- Risk mitigation: Proposed restrictions on foam insulation applications .

Q. What degradation pathways exist for TCPP in engineered systems?

- Biodegradation: Mixed microbial consortia (e.g., YC-BJ1) degrade 40–60% of TCPP in 7 days via hydrolytic cleavage .

- Advanced oxidation: UV/H2O2 systems achieve >90% degradation but produce chlorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.